N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-phenylethyl)thiourea
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Overview
Description
N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-phenylethyl)thiourea is a synthetic organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenyl group and a phenylethyl group attached to the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-phenylethyl)thiourea typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with phenylethyl isothiocyanate under appropriate conditions to yield the final thiourea derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-phenylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thiourea derivatives.
Scientific Research Applications
N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-phenylethyl)thiourea has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-phenylethyl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit key enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-phenylethyl)urea: Similar structure but with a urea moiety instead of thiourea.
N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-phenylethyl)carbamate: Contains a carbamate group instead of thiourea.
N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-phenylethyl)amide: Features an amide group in place of thiourea.
Uniqueness
N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-phenylethyl)thiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical and biological properties. The thiourea group can engage in specific interactions with biological targets, making this compound particularly valuable in medicinal chemistry and biological research.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
606102-06-1 |
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Molecular Formula |
C19H19ClN4S |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-1-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C19H19ClN4S/c1-13-17(15-7-9-16(20)10-8-15)18(23-22-13)24(19(21)25)12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H2,21,25)(H,22,23) |
InChI Key |
BVGIQSFIZMRBGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)N(CCC2=CC=CC=C2)C(=S)N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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